molecular formula C10H13Cl2N3 B14617986 Guanidine, N-(3,4-dichlorophenyl)-N'-(1-methylethyl)- CAS No. 57004-87-2

Guanidine, N-(3,4-dichlorophenyl)-N'-(1-methylethyl)-

Cat. No.: B14617986
CAS No.: 57004-87-2
M. Wt: 246.13 g/mol
InChI Key: NOLBMHUJUOIAFK-UHFFFAOYSA-N
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Description

Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and pharmaceutical applications. This particular compound features a dichlorophenyl group and an isopropyl group attached to the guanidine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate, followed by the addition of a guanidine derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification through crystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: May serve as a tool for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the guanidine core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Guanidine, N-(4-chlorophenyl)-N’-(1-methylethyl)-: Similar structure but with a single chlorine atom.

    Guanidine, N-(3,4-dimethylphenyl)-N’-(1-methylethyl)-: Features methyl groups instead of chlorine atoms.

    Guanidine, N-(3,4-difluorophenyl)-N’-(1-methylethyl)-: Contains fluorine atoms instead of chlorine.

Uniqueness

Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

57004-87-2

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-propan-2-ylguanidine

InChI

InChI=1S/C10H13Cl2N3/c1-6(2)14-10(13)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H3,13,14,15)

InChI Key

NOLBMHUJUOIAFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(N)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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